This compound falls under the category of carboxamides and is specifically noted for its structural features that include a difluorobenzene moiety and a dimethylaminopropyl side chain. Its unique structure suggests potential applications in pharmaceutical development due to its ability to interact with biological targets.
The synthesis of N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide typically involves multiple steps:
The molecular structure of N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide can be described as follows:
N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide can participate in various chemical reactions:
The physical and chemical properties of N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide are summarized below:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 284.3 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties suggest that the compound is likely to be stable under standard laboratory conditions but may require careful handling due to its potential reactivity .
N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide has several potential applications:
Identified by PubChem CID 3389529, N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide (molecular formula C₁₄H₁₈F₂N₂O₂) exemplifies strategic molecular design in modern drug discovery. This hybrid compound integrates a fluorinated aromatic system with a sterically hindered peptidomimetic backbone. Its structure is engineered for enhanced target selectivity and metabolic stability, leveraging fluorine atoms and conformational constraints to optimize receptor binding. As a representative of advanced benzenecarboxamide derivatives, it occupies a critical niche in probing structure-activity relationships for G protein-coupled receptors (GPCRs) and enzymes [1] [3].
Fluorinated benzenecarboxamides constitute a cornerstone of rational medicinal chemistry due to fluorine’s unique physicochemical influence. The 2,4-difluorobenzenecarboxamide moiety in this compound exemplifies three key design principles:
Table 1: Functional Impacts of Fluorine in Pharmaceutical Benzenecarboxamides
Role | Structural Manifestation | Biological Consequence |
---|---|---|
Binding Affinity | Dipole moment enhancement | Strengthened hydrogen bonding with Ser/Thr residues |
Metabolic Stability | Blockade of para-hydroxylation | ~40–60% reduction in CYP3A4-mediated clearance |
Stereoelectronic Tuning | Altered σ-hole geometry | Improved selectivity for hydrophobic pockets |
Notably, fluorinated benzenecarboxamides feature prominently in GPCR-targeted agents, such as FPR2 agonists where fluorine placement critically governs efficacy. In vitro studies show low-nanomolar EC₅₀ values for optimized difluoro derivatives [3].
The N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl} group introduces steric and electronic features essential for activity:
Table 2: Bioactive Compounds Featuring Analogous Bulky Alkyl-Methylamino Motifs
Compound | Structure | Pharmacological Target | Potency (EC₅₀/IC₅₀) |
---|---|---|---|
PD176252 | (S)-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]-α-methyl-α-[[(4-nitrophenyl)amino]carbonyl]amino-1H-indole-3-propanamide | FPR2 / BB2 | 8.3 nM (FPR2) |
CID 3389529 | N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide | Undisclosed | Under investigation |
A-71623 | Boc-Trp-Lys(ε-N-2-methylphenylaminocarbonyl)-Asp-(N-methyl)-Phe-NH₂ | CCK1 receptor | ~1 µM |
Molecular modeling confirms that analogs with this motif adopt binding poses that fully occupy hydrophobic subpockets in targets like FPR2, with binding energies ≤ −9.2 kcal/mol [3].
This compound emerged from two convergent trends in 2010–2025 drug discovery:
Table 3: Timeline of Key Developments Enabling Targeted Benzenecarboxamide Design
Year Range | Innovation | Impact on Compound Design |
---|---|---|
Pre-2010 | Fragment-based screening | Identified difluorobenzene as privileged scaffold |
2011–2015 | GPCR polypharmacology studies | Revealed cross-reactivity of carboxamides (e.g., BB2 → FPR2) |
2020–2025 | Deep generative models (DrugHIVE) | Enabled de novo generation of constrained alkyl-carboxamides |
The compound’s design directly benefits from pharmacophore models refined using field-point analysis of FPR2 ligands, which defined optimal steric and electrostatic boundaries for the 2,2-dimethylpropyl moiety [3] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1